molecular formula C8H7ClO2S B6274560 methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate CAS No. 62157-63-5

methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

Cat. No.: B6274560
CAS No.: 62157-63-5
M. Wt: 202.66 g/mol
InChI Key: CMOWWXDFLCKZRC-HWKANZROSA-N
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Description

Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chlorinated thiophene ring attached to a propenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and methyl acrylate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 5-chlorothiophene-2-carbaldehyde is reacted with methyl acrylate in the presence of the base to form the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom on the thiophene ring can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific electronic properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Methyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2E)-3-(5-fluorothiophen-2-yl)prop-2-enoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

62157-63-5

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

methyl (E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+

InChI Key

CMOWWXDFLCKZRC-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(S1)Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Cl

Purity

0

Origin of Product

United States

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